1-[5-Fluoro-2-methyl-4-[4-(4-methylphenyl)sulfonylpiperazin-1-yl]phenyl]propan-1-one
Overview
Description
1-[5-Fluoro-2-methyl-4-[4-(4-methylphenyl)sulfonylpiperazin-1-yl]phenyl]propan-1-one is a complex organic compound characterized by its unique structure, which includes a fluorinated aromatic ring, a sulfonylpiperazine moiety, and a propanone group
Preparation Methods
The synthesis of 1-[5-Fluoro-2-methyl-4-[4-(4-methylphenyl)sulfonylpiperazin-1-yl]phenyl]propan-1-one typically involves multiple steps, including Friedel-Crafts acylation and subsequent functional group transformations. One common synthetic route includes:
Friedel-Crafts Acylation: This step involves the acylation of an aromatic ring using an acyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Piperazine Introduction: The piperazine ring is incorporated through nucleophilic substitution reactions.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, focusing on yield, purity, and cost-effectiveness.
Chemical Reactions Analysis
1-[5-Fluoro-2-methyl-4-[4-(4-methylphenyl)sulfonylpiperazin-1-yl]phenyl]propan-1-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the ketone group to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: Electrophilic aromatic substitution reactions can occur on the aromatic ring, allowing for further functionalization.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles for substitution reactions.
Scientific Research Applications
1-[5-Fluoro-2-methyl-4-[4-(4-methylphenyl)sulfonylpiperazin-1-yl]phenyl]propan-1-one has several scientific research applications:
Medicinal Chemistry: This compound is investigated for its potential as a pharmacophore in drug design, particularly for its interactions with biological targets.
Material Science: Its unique structure makes it a candidate for developing new materials with specific electronic or optical properties.
Biological Studies: Researchers study its effects on various biological systems to understand its potential therapeutic benefits.
Mechanism of Action
The mechanism of action of 1-[5-Fluoro-2-methyl-4-[4-(4-methylphenyl)sulfonylpiperazin-1-yl]phenyl]propan-1-one involves its interaction with specific molecular targets. The sulfonylpiperazine moiety is known to interact with various receptors and enzymes, potentially modulating their activity. The fluorine atom enhances the compound’s binding affinity and metabolic stability .
Comparison with Similar Compounds
Similar compounds include other fluorinated aromatic ketones and sulfonylpiperazine derivatives. Compared to these, 1-[5-Fluoro-2-methyl-4-[4-(4-methylphenyl)sulfonylpiperazin-1-yl]phenyl]propan-1-one is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties .
Properties
IUPAC Name |
1-[5-fluoro-2-methyl-4-[4-(4-methylphenyl)sulfonylpiperazin-1-yl]phenyl]propan-1-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25FN2O3S/c1-4-21(25)18-14-19(22)20(13-16(18)3)23-9-11-24(12-10-23)28(26,27)17-7-5-15(2)6-8-17/h5-8,13-14H,4,9-12H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WPKMTGIDVHYDHC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)C1=CC(=C(C=C1C)N2CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)C)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25FN2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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